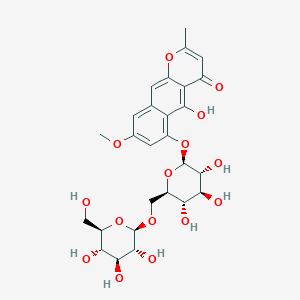
Rubrofusarin gentiobioside
Vue d'ensemble
Description
Rubrofusarin-6-O-beta-D-gentiobioside , est un composé naturel isolé des graines de Senna obtusifolia Il appartient à la classe des glycosides et a une formule moléculaire de C27H32O15 avec un poids moléculaire d'environ 596,53 g/mol . Le composé présente une activité de piégeage des radicaux, le rendant pertinent dans divers contextes scientifiques.
Applications De Recherche Scientifique
Rubrofusarin gentiobioside has several applications in scientific research:
Antioxidant Activity: Due to its radical scavenging properties, it is studied for potential use in preventing oxidative stress-related diseases.
Diabetes Research: The compound’s ability to inhibit advanced glycation end products (AGEs) formation makes it relevant in diabetes research.
Pharmacology: Researchers explore its effects on cellular pathways and potential therapeutic applications.
Mécanisme D'action
Target of Action
Rubrofusarin gentiobioside primarily targets the Protein Tyrosine Phosphatase 1B (PTP1B) and Human Monoamine Oxidase-A (hMAO-A) enzymes . PTP1B plays a crucial role in insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity . hMAO-A is involved in the breakdown of monoamine neurotransmitters and is a target for antidepressant and neuroprotective drugs .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It acts as a mixed-competitive inhibitor of both PTP1B and hMAO-A enzymes
Biochemical Pathways
The inhibition of PTP1B and hMAO-A enzymes by this compound affects several biochemical pathways. For instance, it increases glucose uptake significantly and decreases the PTP1B expression in a dose-dependent manner in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .
Pharmacokinetics
Glycosylation, the process of adding a glycosyl group to a molecule, can enhance the solubility, stability, and bioavailability of compounds .
Result of Action
The inhibition of PTP1B and hMAO-A by this compound leads to several molecular and cellular effects. It inhibits lipid accumulation in 3T3-L1 cells and human adipose mesenchymal stem cells (hAMSCs) by reducing the expression of mammalian targets of rapamycin (mTOR), peroxisome proliferator-activated receptor (PPAR)γ, and CCAAT-enhancer binding protein (C/EBP)α . It also reduces weight gain by regulating AMPK/mTOR signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound are not well-documented, it is generally known that factors such as temperature, pH, and presence of other compounds can affect the action of bioactive compounds
Analyse Biochimique
Biochemical Properties
Rubrofusarin gentiobioside plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A). This compound inhibits PTP1B, which is involved in the regulation of insulin signaling pathways, and hMAO-A, which is associated with the breakdown of neurotransmitters . These interactions suggest that this compound may have potential therapeutic applications in managing diabetes and depression.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits hepatoprotective effects by activating the Nrf2-mediated HO-1 pathway and modulating the MAPK signaling pathway . This compound also enhances glucose uptake in insulin-resistant HepG2 cells and decreases the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase, key enzymes in gluconeogenesis . Additionally, this compound inhibits lipid accumulation and weight gain by regulating the AMPK/mTOR signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a mixed-competitive inhibitor of PTP1B and hMAO-A, reducing their activity . The compound also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1), while decreasing the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase . These molecular interactions contribute to its potential therapeutic effects in managing metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that it maintains its radical scavenging activity and antioxidant properties during prolonged exposure . Additionally, this compound has been observed to inhibit lipid accumulation and weight gain in high-fat diet-induced obese mice over extended periods . These findings suggest that this compound remains effective and stable in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit hepatoprotective and anti-adipogenic effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the regulation of glucose metabolism and lipid accumulation. It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to modulate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to increase glucose uptake in insulin-resistant HepG2 cells, suggesting its involvement in glucose transport mechanisms . Additionally, this compound’s distribution within tissues may be influenced by its interactions with various cellular components and transporters.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been proposed that this compound is part of an extracellular enzyme complex responsible for converting rubrofusarin into aurofusarin . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to specific compartments or organelles within the cell.
Méthodes De Préparation
a. Isolement des graines de Senna obtusifolia
La rubrofusarine gentiobioside est obtenue en l'isolant des graines de Senna obtusifolia . Le processus d'extraction implique une purification et une caractérisation pour obtenir un composé de haute pureté.
Analyse Des Réactions Chimiques
La rubrofusarine gentiobioside subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution avec des réactifs appropriés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs acide/base. Les principaux produits formés dépendent des conditions de réaction et des substituants présents.
4. Applications de la Recherche Scientifique
La rubrofusarine gentiobioside a plusieurs applications dans la recherche scientifique :
Activité antioxydante : En raison de ses propriétés de piégeage des radicaux, elle est étudiée pour son utilisation potentielle dans la prévention des maladies liées au stress oxydatif.
Recherche sur le diabète : La capacité du composé à inhiber la formation de produits de glycation avancée (AGE) le rend pertinent dans la recherche sur le diabète.
Pharmacologie : Les chercheurs explorent ses effets sur les voies cellulaires et ses applications thérapeutiques potentielles.
5. Mécanisme d'Action
Le mécanisme exact par lequel la rubrofusarine gentiobioside exerce ses effets reste un domaine de recherche actif. Elle implique probablement des interactions avec des cibles moléculaires et des voies de signalisation liées au stress oxydatif et à l'inflammation.
Comparaison Avec Des Composés Similaires
Alors que la rubrofusarine gentiobioside est unique dans sa structure et ses propriétés, elle présente des similitudes avec d'autres composés naturels, tels que :
Rubrofusarine : Un composé apparenté sans la partie gentiobioside.
Autres glycosides : Des glycosides similaires présents dans diverses sources végétales.
Propriétés
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJMBHKGBDCPN-IJTBWITGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310928 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24577-90-0 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Rubrofusarin Gentiobioside?
A1: this compound is primarily isolated from the seeds of Cassia tora (also known as Senna obtusifolia), a plant commonly used in Traditional Chinese Medicine. [, ]
Q2: What analytical methods are commonly used to identify and quantify this compound?
A2: High-performance liquid chromatography (HPLC) is widely employed for the determination of this compound content in plant material and pharmaceutical preparations. Various HPLC methods have been developed, often utilizing UV detection at a wavelength of 278 nm. [, , ] Researchers have also used UPLC/DAD/MS for identification. []
Q3: Has this compound demonstrated any biological activities?
A3: While this compound itself has been less studied for its bioactivity, its aglycone, Rubrofusarin, along with other compounds from Cassia tora seeds, has shown radical scavenging properties. [] Additionally, a related compound, aurantio-obtusin, also found in Cassia seeds, exhibits neuroprotective effects potentially linked to its vasopressin V1A receptor antagonist activity. []
Q4: Are there methods to enhance the extraction of this compound from plant material?
A4: Yes, studies have explored the use of cyclodextrin-assisted extraction to improve the extraction efficiency of this compound and other active compounds from Cassia seeds. This method not only increases extraction yields but also enhances the stability and dissolution rates of the extracted compounds. []
Q5: What is the known structural information about this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they indicate it is a phenolic glycoside. Its structure comprises the aglycone Rubrofusarin linked to a gentiobiose disaccharide (two glucose units). [] Further structural details can be found in literature focusing on its isolation and characterization.
Q6: Are there any known applications of this compound in pharmaceutical formulations?
A6: While the provided abstracts primarily focus on analytical methods and preliminary bioactivity, this compound is a component of Cassia seed extracts, which have a history of use in traditional medicine. [] Further research is needed to explore its potential therapeutic applications and formulate it into suitable dosage forms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


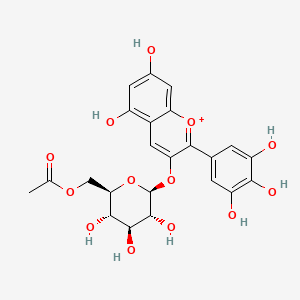
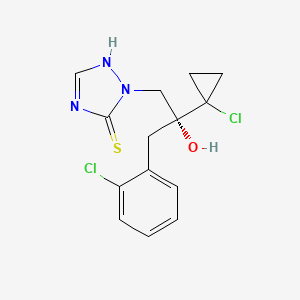
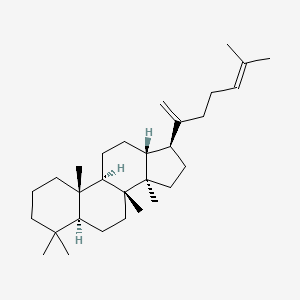
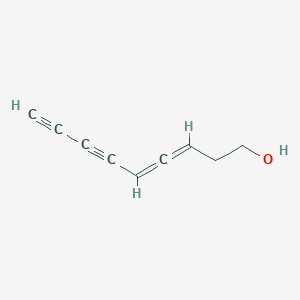
![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)
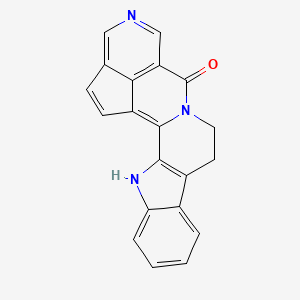

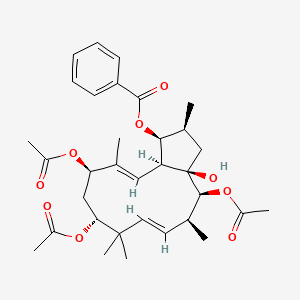
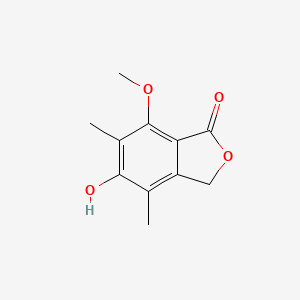
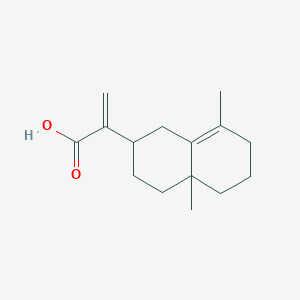
![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)

